molecular formula C12H11ClN2O B2962338 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 54605-74-2

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2962338
CAS RN: 54605-74-2
M. Wt: 234.68
InChI Key: PXADITRBANJNSZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, or 4-chlorophenyl-3,5-dimethylpyrazole-4-carbaldehyde, is a heterocyclic aldehyde that is used in the synthesis of various compounds, including drugs, pesticides, and dyes. It is a colorless crystalline solid with a molecular weight of 206.58 g/mol, a melting point of 90-92 °C, and a boiling point of 310-312 °C. 4-chlorophenyl-3,5-dimethylpyrazole-4-carbaldehyde is a versatile compound that has a wide range of applications in the pharmaceutical and agricultural industries.

Scientific Research Applications

Synthesis and Derivative Formation

  • Formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles : The formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, including 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, has been achieved through the Vilsmeier-Haack reaction. This method is a significant process in the synthesis of 4-formyl derivatives (Attaryan et al., 2006).

  • Rapid Synthesis of Highly Functionalized Novel Symmetric 1,4-Dihydropyridines : A series of novel symmetric 1,4-dihydropyridines, bearing a pyrazole moiety, were synthesized using a variation of the classical Hantzsch synthesis. This involved the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-amino crotononitrile (Thakrar et al., 2012).

  • Synthesis of 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives : Novel 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives were synthesized by condensing 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone through Knoevenagel/Michael/aldol reactions (Hote & Lokhande, 2014).

  • Synthesis of Novel 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-2-alkyloxy-6-substituted Pyridine-3-carbonitriles : New compounds with pyrenyl-pyrazole functions were synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with methyl aryl ketones (Khalifa et al., 2017).

Chemical Properties and Reactions

  • Vilsmeier-Haack Reaction and X-Ray Structure Determination : The Vilsmeier-Haack reaction was employed in the synthesis of various pyrazole compounds, including those with fluorophenyl and chlorophenyl substituents. The structures of these compounds were determined using X-ray crystal structure analysis (Loh et al., 2013).

  • Antimicrobial and Anticancer Properties of Novel Pyrazole Derivatives : Novel pyrazole derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their antimicrobial and anticancer activities, demonstrating significant potential in these areas (Hafez et al., 2016).

  • Synthesis and Evaluation of Antioxidant and Anti-inflammatory Activity : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study revealed significant biological activities, suggesting potential therapeutic applications (Sudha et al., 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXADITRBANJNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

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